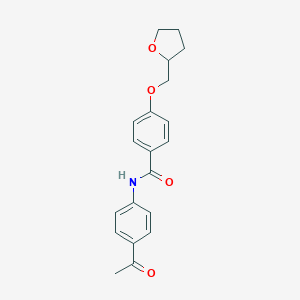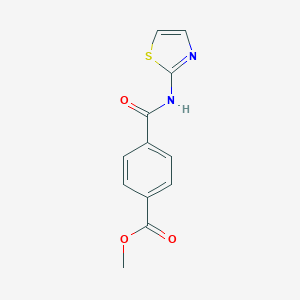![molecular formula C19H16BrNO2 B250536 N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide, also known as BNOA, is a chemical compound that has been widely used in scientific research applications. BNOA is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. The unique chemical structure of BNOA makes it a promising candidate for developing novel therapeutic agents for various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mecanismo De Acción
N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide inhibits PKC activity by binding to the catalytic domain of the enzyme, thereby preventing its activation. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. This compound competes with DAG for binding to the catalytic domain of PKC, thereby inhibiting its activation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have cardioprotective effects and to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide has several advantages for lab experiments, including its high potency and specificity for PKC inhibition. This compound has been shown to have a superior inhibitory effect on PKC compared to other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide has great potential for developing novel therapeutic agents for various diseases, including cancer, neurological disorders, and cardiovascular diseases. Future research should focus on developing more potent and selective PKC inhibitors based on the chemical structure of this compound. In addition, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the biochemical and physiological effects of this compound.
In conclusion, this compound is a promising chemical compound that has been widely used in scientific research applications. Its unique chemical structure and potent inhibitory effect on PKC make it a valuable tool for studying PKC signaling pathways and developing novel therapeutic agents for various diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more potent and selective PKC inhibitors based on its chemical structure.
Métodos De Síntesis
The synthesis of N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide involves a multi-step process that includes the reaction of 1-bromo-2-naphthol with benzylamine to form 1-bromo-2-naphthylbenzylamine. This intermediate is then reacted with chloroacetyl chloride to form this compound. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide has been extensively used in scientific research applications to study the role of PKC in various physiological and pathological conditions. PKC is a key regulator of cell signaling pathways, and its dysregulation has been implicated in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways.
Propiedades
Fórmula molecular |
C19H16BrNO2 |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
N-benzyl-2-(1-bromonaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C19H16BrNO2/c20-19-16-9-5-4-8-15(16)10-11-17(19)23-13-18(22)21-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,22) |
Clave InChI |
PSDJSQCJYOJUBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
